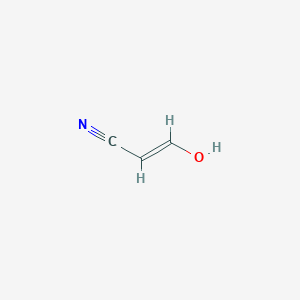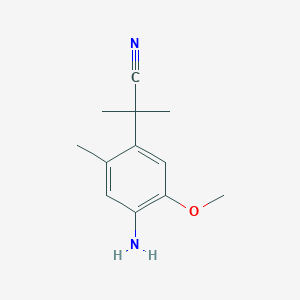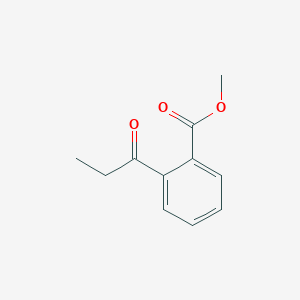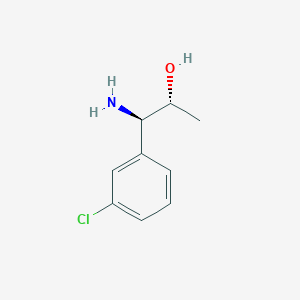![molecular formula C26H18N4 B13036341 1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
1,4-Di([2,2'-bipyridin]-4-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di([2,2’-bipyridin]-4-yl)benzene is a compound that features a benzene ring substituted with two [2,2’-bipyridin]-4-yl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di([2,2’-bipyridin]-4-yl)benzene typically involves the coupling of bipyridine derivatives with benzene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid derivative of bipyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-Di([2,2’-bipyridin]-4-yl)benzene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di([2,2’-bipyridin]-4-yl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bipyridine groups can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Coordination Reactions: The nitrogen atoms in the bipyridine moieties can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3). The reactions are typically carried out in the presence of a Lewis acid catalyst such as AlCl3.
Coordination Reactions: Metal salts such as palladium chloride (PdCl2) or platinum chloride (PtCl2) are commonly used. The reactions are usually conducted in solvents like acetonitrile or ethanol.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 1,4-Di([2,2’-bipyridin]-4-yl)benzene.
Coordination Reactions: Metal complexes with varying stoichiometries and geometries, depending on the metal ion and reaction conditions.
Aplicaciones Científicas De Investigación
1,4-Di([2,2’-bipyridin]-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 1,4-Di([2,2’-bipyridin]-4-yl)benzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine groups. This coordination can alter the electronic properties of the metal center, making it more reactive or selective in catalytic processes. The compound can also participate in π-π stacking interactions, which are important in the formation of supramolecular structures.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
1,4-Di(2-pyridyl)benzene: Similar structure but with pyridine groups instead of bipyridine.
1,4-Di(4-pyridyl)benzene: Another related compound with pyridine groups at the 1 and 4 positions of benzene.
Uniqueness
1,4-Di([2,2’-bipyridin]-4-yl)benzene is unique due to the presence of bipyridine groups, which provide additional coordination sites and electronic properties compared to simpler pyridine derivatives. This makes it particularly useful in the formation of complex metal-organic frameworks and in applications requiring precise control over electronic interactions.
Propiedades
Fórmula molecular |
C26H18N4 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-4-[4-(2-pyridin-2-ylpyridin-4-yl)phenyl]pyridine |
InChI |
InChI=1S/C26H18N4/c1-3-13-27-23(5-1)25-17-21(11-15-29-25)19-7-9-20(10-8-19)22-12-16-30-26(18-22)24-6-2-4-14-28-24/h1-18H |
Clave InChI |
PQXUJPBEFAMGMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)


![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)


![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)



![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)

